Cyclohexyne
Description
Cyclohexyne (C₆H₈) is a highly strained, six-membered cyclic alkyne first reported in 1957 . Its structure features a distorted triple bond due to the ring’s angle strain (132° internal angle), resulting in a strain energy of ~44 kcal/mol . The molecule adopts a C₂-symmetric "half-chair" conformation, resembling cyclohexene but with significant π-bond distortion . This strain drives its exceptional reactivity, enabling unique transformations in organic synthesis, such as formal C–C bond insertions, cycloadditions, and heterocycle formations .
This compound is typically generated via fluoride-induced desilylation/elimination of β-silylcyclohexenyl triflates , photochemical activation of triazoles , or decomposition of iodonium salts . Its transient nature necessitates in situ trapping, often with nucleophiles or dienes, to yield bicyclic or aliphatic-rich products . Recent advancements in precursor synthesis (e.g., silyl triflates) have improved its accessibility for drug discovery and natural product synthesis .
Properties
CAS No. |
1589-69-1 |
|---|---|
Molecular Formula |
C6H8 |
Molecular Weight |
80.13 g/mol |
IUPAC Name |
cyclohexyne |
InChI |
InChI=1S/C6H8/c1-2-4-6-5-3-1/h1-4H2 |
InChI Key |
AAFFTDXPYADISO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC#CC1 |
Origin of Product |
United States |
Preparation Methods
Cyclohexyne can be synthesized through several methods, primarily involving elimination reactions. One common synthetic route is the dehydrohalogenation of 1-halo-cyclohexanes, such as 1-chlorocyclohexane or 1-bromocyclohexane. This reaction typically requires a strong base, such as potassium tert-butoxide, to facilitate the elimination of hydrogen halide, resulting in the formation of this compound .
Another method involves the elimination of water from cyclohexanol or cyclohexyl tosylate through E1 or E2 elimination reactions. These reactions often require acidic or basic conditions and elevated temperatures to proceed efficiently .
Chemical Reactions Analysis
Cyclohexyne, being an alkyne, undergoes a variety of chemical reactions typical of this class of compounds. These include:
-
Addition Reactions: : this compound readily participates in addition reactions due to the presence of the triple bond. Common addition reactions include hydrogenation, where hydrogen gas is added in the presence of a metal catalyst (such as palladium or nickel), resulting in the formation of cyclohexane . Halogenation is another example, where halogens like bromine or chlorine add across the triple bond to form dihalo-cyclohexanes .
-
Oxidation Reactions: : this compound can undergo oxidation reactions, often using reagents like potassium permanganate or ozone. These reactions typically result in the cleavage of the triple bond and the formation of carboxylic acids or ketones .
-
Cycloaddition Reactions: : this compound is known for its high reactivity in cycloaddition reactions, such as the [3+2] cycloaddition with azides or diazo compounds. These reactions proceed through highly asynchronous transition states and result in the formation of heterocyclic compounds .
Scientific Research Applications
Cyclohexyne has several applications in scientific research, particularly in organic chemistry:
-
Synthesis of Complex Molecules: : Due to its high reactivity, this compound is used as a building block in the synthesis of various complex molecules, including pharmaceuticals, polymers, resins, and dyes .
-
Reaction Mechanism Studies: : this compound serves as a model compound in studies of reaction mechanisms, helping researchers understand the behavior of strained cyclic alkynes in different chemical environments .
-
Spectroscopy Standards: : In spectroscopy, this compound is often used as a reference compound due to its well-defined structure and characteristic reactions .
Mechanism of Action
The high reactivity of cyclohexyne can be attributed to the strain induced by the triple bond within the six-membered ring. This strain creates a high electron density at the acetylenic carbons, making them highly reactive towards electrophiles. In cycloaddition reactions, for example, the reaction is initiated by the formation of a pseudoradical center at one of the acetylenic carbons, which promotes the formation of new bonds with minimal energy input .
Comparison with Similar Compounds
Comparison with Similar Compounds
Cyclohexyne’s reactivity and applications are best contextualized against other strained cyclic alkynes:
Table 1: Structural and Thermodynamic Comparison
Key Differences
Reactivity and Stability
- This compound’s moderate strain (vs. cyclopentyne’s extreme strain) balances reactivity and synthetic utility. Cyclopentyne’s instability limits its applications, while this compound’s aliphatic products are valuable in drug discovery .
- Cyclooctyne’s low strain enables stability for bioorthogonal reactions, but its reactivity is inferior to this compound in C–C bond-forming reactions .
Synthetic Utility this compound: Used in formal [2+2] cycloadditions with enolates (e.g., cyclopentanone) to form fused cyclobutenes, which undergo electrocyclic ring-opening . DFT studies confirm stepwise mechanisms with regioselectivity governed by distortion/interaction models . Cyclopentyne: Primarily forms [2+2] adducts due to extreme strain; computational studies are scarce compared to this compound . Benzyne: Favors aromatic systems (e.g., naphthalenes), contrasting with this compound’s aliphatic outcomes .
Cyclopentyne’s diradical character permits radical-based pathways, but these remain underexplored .
Table 2: Generation Methods
Research Findings and Mechanistic Insights
- Regioselectivity : this compound’s 3-substituted derivatives exhibit predictable regioselectivity in nucleophilic attacks (e.g., imidazole adducts form exclusively at C1) due to electronic and steric effects .
- Computational Studies : M06-2X/6-311++G(d,p) calculations reveal this compound’s nucleophilic additions are barrierless and exothermic (−36 to −48 kcal/mol), with ring-opening pathways favoring conrotatory electrocyclic mechanisms by <1 kcal/mol .
- Contradictions : While cyclopentyne’s disrotatory ring-opening is thermodynamically favored, this compound’s conrotatory pathway dominates due to hyperconjugative stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
